molecular formula C7H14O B109323 4,4-Dimethyl-2-pentanone CAS No. 590-50-1

4,4-Dimethyl-2-pentanone

Cat. No.: B109323
CAS No.: 590-50-1
M. Wt: 114.19 g/mol
InChI Key: AZASWMGVGQEVCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-pentanone can be synthesized through several methods. One common method involves the reaction of neopentyl chloride with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of mesityl oxide. This process involves the reduction of mesityl oxide using hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The reaction is typically carried out under elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-2-pentanone has several applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is used in the development of pharmaceuticals and as a solvent in drug formulation.

    Industry: It is used as a solvent in coatings, adhesives, and cleaning agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-pentanone is unique due to its branched structure, which imparts distinct chemical properties compared to its linear counterparts. Its high reactivity in oxidation and reduction reactions makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

4,4-dimethylpentan-2-one
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InChI

InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZASWMGVGQEVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4073914
Record name 2-Pentanone, 4,4-dimethyl-
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Molecular Weight

114.19 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 4,4-Dimethyl-2-pentanone
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CAS No.

590-50-1
Record name 4,4-Dimethyl-2-pentanone
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Record name 4,4-Dimethyl-2-pentanone
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Record name 2-Pentanone, 4,4-dimethyl-
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Record name 4,4-dimethylpentan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reactivity of 4,4-Dimethyl-2-pentanone in nucleophilic substitution reactions?

A: Despite the steric hindrance posed by the neopentyl group, this compound demonstrates surprising reactivity in bimolecular nucleophilic substitution reactions. Research [] indicates that it reacts with nucleophiles like acetate and azide ions at a rate comparable to bromoacetone. This suggests that the reaction proceeds through a typical SN2 mechanism, without significant influence from conjugation with the carbonyl group or bridging interactions.

Q2: How does the structure of this compound influence its photochemical behavior?

A: this compound exhibits a classic Norrish Type II reaction upon photoexcitation []. This reaction involves intramolecular hydrogen abstraction from the gamma-carbon by the excited carbonyl group, ultimately leading to the formation of various photoproducts.

Q3: What insights have femtosecond time-resolved studies provided into the McLafferty rearrangement of this compound?

A: Femtosecond time-resolved measurements [] have elucidated the dynamics of the McLafferty rearrangement in this compound following strong-field tunnel ionization. The rearrangement, a key process in mass spectrometry, involves a two-step mechanism. Initially, a fast (∼100 fs) rotation of the molecule allows the formation of a six-membered cyclic intermediate, facilitating gamma-hydrogen transfer. Subsequently, a slower (∼10 ps) π-bond rearrangement and bond cleavage occurs between the alpha- and beta-carbons, producing the enol cation. This study highlights the power of ultrafast spectroscopy in dissecting complex reaction mechanisms.

Q4: Can you elaborate on the rotational dynamics around the C=O bond in this compound?

A: Two-dimensional infrared (2D IR) spectroscopy and polarization-dependent IR transient grating techniques [] revealed that this compound exhibits picosecond rotational interconversion around the carbon-carbon bond adjacent to the C=O group. DFT calculations suggest the presence of three rotational conformations: one eclipsed and two staggered forms. The exchange between these conformers is vital for understanding the molecule's reactivity and interactions in solution.

Q5: What are the environmental implications of this compound and its degradation products?

A: While the provided research articles [, , , ] primarily focus on the chemical properties and reactions of this compound, they do not provide specific details regarding its environmental impact and degradation pathways. Further investigation is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

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